molecular formula C3H2NNaO4 B7883941 CID 101014102

CID 101014102

Cat. No.: B7883941
M. Wt: 139.04 g/mol
InChI Key: GUOZEWOFYJMVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101014102 is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a nitro group attached to a malonaldehyde backbone, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 101014102 typically involves the reaction of sodium nitrite with mucobromic acid in the presence of ethanol and water. The reaction is mildly exothermic and requires careful temperature control to maintain the desired conditions. The product is then recrystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the exothermic nature of the reaction and ensure the safety of the operators. The final product is purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of CID 101014102 involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive. The compound can participate in nucleophilic addition reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

  • Sodium nitromalondialdehyde
  • Sodium nitropropanedial
  • Sodium nitromalonic dialdehyde

Comparison: CID 101014102 is unique due to its specific structure, which includes a nitro group attached to a malonaldehyde backbone. This structure imparts enhanced reactivity compared to similar compounds, making it a valuable intermediate in various chemical reactions .

Properties

InChI

InChI=1S/C3H2NO4.Na/c5-1-3(2-6)4(7)8;/h1-2H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOZEWOFYJMVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O].[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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